Gallidermin vs. Nisin: 6-Fold to 12.5-Fold Superior Potency Against Listeria monocytogenes
In head-to-head antimicrobial susceptibility testing against Listeria monocytogenes EGD-e, gallidermin exhibited an MIC of 2 μg/ml compared to nisin's MIC of 12.5 μg/ml—a 6.25-fold potency advantage for gallidermin [1]. The differential was even more pronounced in the ΔanrB mutant strain, where gallidermin achieved an MIC of 0.5 μg/ml versus nisin's 6.25 μg/ml, representing a 12.5-fold greater potency [1].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against Listeria monocytogenes |
|---|---|
| Target Compound Data | Gallidermin MIC: 2 ± 0 μg/ml (EGD-e wild-type); 0.5 ± 0 μg/ml (ΔanrB mutant) |
| Comparator Or Baseline | Nisin MIC: 12.5 ± 0 μg/ml (EGD-e wild-type); 6.25 ± 0 μg/ml (ΔanrB mutant) |
| Quantified Difference | 6.25-fold lower MIC (wild-type); 12.5-fold lower MIC (mutant) |
| Conditions | Broth microdilution assay; triplicate experiments; 37°C incubation |
Why This Matters
For researchers investigating Listeria control strategies, gallidermin's substantially lower MIC reduces compound consumption and enables more sensitive detection of resistance emergence.
- [1] Collins B, Curtis N, Cotter PD, Hill C, Ross RP. The ABC transporter AnrAB contributes to the innate resistance of Listeria monocytogenes to nisin, bacitracin, and various β-lactam antibiotics. Antimicrobial Agents and Chemotherapy. 2010;54(10):4416-4423. Table 4. View Source
